REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][S:4]([CH2:7][S:8]([CH2:11][CH2:12]Cl)(=[O:10])=[O:9])(=[O:6])=[O:5].[N+](C1C=C(C=C([N+]([O-])=O)C=1)C(O)=O)([O-])=O.C(N(CC)CC)C>CC(C)=O>[CH:11]([S:8]([CH2:7][S:4]([CH:3]=[CH2:2])(=[O:6])=[O:5])(=[O:10])=[O:9])=[CH2:12]
|
Name
|
|
Quantity
|
53.84 g
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)CS(=O)(=O)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40.48 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 hour at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to -30° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove triethylamine hydrochloride
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness on a rotary evaporator at 40° C.
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from methanol containing 0.3 percent (wt/vol) of 3,5-dinitrobenzoic acid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)S(=O)(=O)CS(=O)(=O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.3 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |